1-(Bromomethyl)-2-methylnaphthalene

Organic Synthesis Process Chemistry Benzylic Bromination

Procure 1-(Bromomethyl)-2-methylnaphthalene (≥97%) for reliable, high-yield synthesis (up to 94%) of atropisomeric biaryl ligands and CNS-penetrant leads. Its sterically hindered bromomethyl group ensures precise reactivity in cross-couplings. Strictly source this specific isomer; substitution with ring-brominated analogs risks reaction failure. Requires cold-chain shipping (2-8°C, protect from light).

Molecular Formula C12H11B
Molecular Weight 235.12 g/mol
CAS No. 61172-29-0
Cat. No. B1338434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-methylnaphthalene
CAS61172-29-0
Molecular FormulaC12H11B
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)CBr
InChIInChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3
InChIKeyKHIPWBHOPWKEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2-methylnaphthalene (CAS 61172-29-0): A Benzylic Bromide Building Block for Pharmaceutical and Agrochemical Synthesis


1-(Bromomethyl)-2-methylnaphthalene is a brominated naphthalene derivative belonging to the class of benzylic bromides. It features a reactive bromomethyl group at the 1-position and a methyl substituent at the 2-position of the naphthalene ring, with molecular formula C12H11Br and a molecular weight of 235.12 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, enabling nucleophilic substitution and cross-coupling reactions to install the 2-methylnaphthalen-1-ylmethyl scaffold into more complex molecules . Its synthesis typically involves benzylic bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) under radical conditions, with reported yields ranging from 87% to 94% .

Why 1-(Bromomethyl)-2-methylnaphthalene (CAS 61172-29-0) Cannot Be Replaced by Generic Naphthalene Bromides


The substitution of 1-(bromomethyl)-2-methylnaphthalene with structurally similar naphthalene bromides (e.g., 2-(bromomethyl)naphthalene or 1-bromo-2-methylnaphthalene) introduces critical differences in reactivity, steric profile, and physicochemical properties. The 1-bromomethyl group provides enhanced benzylic reactivity compared to ring-brominated analogs, while the adjacent 2-methyl group imposes steric hindrance that modulates nucleophilic attack rates [1]. Electrochemical studies demonstrate that 1-bromomethylnaphthalene exhibits significantly lower reaction efficiency in nickel-catalyzed reductions compared to benzyl bromide due to steric effects, placing it intermediate in a defined reactivity hierarchy [2]. Furthermore, the specific substitution pattern alters the compound's lipophilicity (LogP) and solid-state properties, directly impacting its behavior in synthetic workflows and formulation stability . These differences are not merely incremental; they are quantifiable and can determine the success or failure of multi-step syntheses, making generic replacement a high-risk proposition.

Quantitative Differentiation of 1-(Bromomethyl)-2-methylnaphthalene (CAS 61172-29-0) from Key Analogs


Synthesis Efficiency: Higher Isolated Yield vs. 2-(Bromomethyl)naphthalene

The synthesis of 1-(bromomethyl)-2-methylnaphthalene via NBS-mediated radical bromination of 2-methylnaphthalene can be achieved with yields up to 94% . In contrast, the isomeric 2-(bromomethyl)naphthalene, prepared via a similar benzylic bromination approach, is reported to be obtained in 92% yield using N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide and benzoyl peroxide [1]. While both are viable intermediates, the 2% higher isolated yield for the 1-(bromomethyl)-2-methyl derivative can translate into meaningful cost and material savings in large-scale production, particularly for multi-step pharmaceutical syntheses.

Organic Synthesis Process Chemistry Benzylic Bromination

Steric Modulation of Nucleophilic Reactivity: Defined Rank Order in Electrochemical Reduction

In a study examining the reaction of electrogenerated ligand-reduced nickel(II) salen with various organic halides, the efficiency of nucleophilic attack by the catalyst (a radical-anion) was found to follow a clear steric-dependent sequence: 1-bromooctane > benzyl bromide > 1-bromomethylnaphthalene > α-bromodiphenylmethane [1][2]. This ranking demonstrates that 1-bromomethylnaphthalene, a close structural analog of 1-(bromomethyl)-2-methylnaphthalene, is significantly less reactive than the simpler benzyl bromide due to increased steric bulk at the reaction center. The additional methyl group at the 2-position in the target compound is expected to further amplify this steric hindrance, providing a quantifiable differentiation in reactivity that can be exploited for selective transformations.

Electrochemistry Catalysis Steric Effects

Lipophilicity (LogP) Advantage for Membrane Permeability and Formulation

The calculated partition coefficient (LogP) for 1-(bromomethyl)-2-methylnaphthalene is 4.04310 , indicating significant lipophilicity. In comparison, the ring-brominated analog 1-bromo-2-methylnaphthalene has a reported LogP of 3.91070 . The higher LogP value for the target compound (ΔLogP = +0.13) suggests a modest but measurable increase in hydrophobicity, which can enhance membrane permeability and alter partitioning behavior in biphasic reaction mixtures or biological systems. This property is particularly relevant when the bromomethyl derivative is used to synthesize lipophilic drug candidates targeting intracellular or CNS compartments.

Physicochemical Properties Drug Design ADME

Storage Stability: Light and Temperature Sensitivity Requiring Controlled Conditions

Technical datasheets specify that 1-(bromomethyl)-2-methylnaphthalene must be stored at 2-8°C and protected from light to prevent degradation [1]. In contrast, the structurally related 1-bromo-2-methylnaphthalene (a liquid with boiling point 296°C) does not carry the same stringent refrigeration requirement, though it should be kept in a cool, dry place . The light- and temperature-sensitivity of the target compound is a direct consequence of its reactive benzylic bromide moiety, which can undergo homolytic C–Br bond cleavage or nucleophilic displacement more readily than the aromatic C–Br bond in 1-bromo-2-methylnaphthalene. This necessitates specialized cold-chain logistics for procurement and storage, a critical consideration for laboratories and production facilities.

Stability Storage Supply Chain

Molecular Weight and Rotatable Bond Profile: Impact on Downstream Fragment-Based Drug Design

1-(Bromomethyl)-2-methylnaphthalene has a molecular weight of 235.12 g/mol and contains exactly one rotatable bond (the C–CH2Br linkage) . The ring-brominated analog 1-bromo-2-methylnaphthalene has a lower molecular weight of 221.09 g/mol and zero rotatable bonds (C–Br aromatic bond is not rotatable) . In fragment-based drug discovery, the presence of a rotatable bond and a slightly higher molecular weight can be advantageous for exploring conformational space and establishing key interactions with biological targets. The benzylic bromide also provides a handle for introducing diverse functional groups via nucleophilic displacement, whereas the aromatic bromide in 1-bromo-2-methylnaphthalene typically requires harsher transition metal-catalyzed cross-coupling conditions.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Targeted Application Scenarios for 1-(Bromomethyl)-2-methylnaphthalene (CAS 61172-29-0) in R&D and Production


Synthesis of Sterically Demanding Biaryl Ligands and Catalysts

The pronounced steric hindrance of 1-(bromomethyl)-2-methylnaphthalene, evidenced by its intermediate rank in nucleophilic reactivity (Section 3, Evidence Item 2), makes it an ideal building block for constructing bulky biaryl ligands. These ligands, such as 2,2′-disubstituted binaphthyl derivatives, are critical in asymmetric catalysis. The compound can undergo Suzuki-Miyaura or Kumada coupling with aryl boronic acids or Grignard reagents, where the 2-methyl group helps to enforce atropisomerism, a prerequisite for effective chiral induction . The higher synthetic yield (up to 94%) compared to some isomers (Section 3, Evidence Item 1) also supports more economical production of these high-value ligands.

Fragment-Based Drug Discovery (FBDD) for CNS and Oncology Targets

The combination of favorable lipophilicity (LogP 4.04, Section 3, Evidence Item 3) and the presence of a reactive benzylic bromide handle positions 1-(bromomethyl)-2-methylnaphthalene as a versatile fragment for generating CNS-penetrant leads. Its molecular weight (235 Da) and single rotatable bond (Section 3, Evidence Item 5) align with fragment-like properties, while the bromomethyl group enables rapid diversification into libraries of amines, ethers, and thioethers via simple nucleophilic substitution . The compound's established role as an intermediate in oncology and neurology drug synthesis further validates this application space [1].

Agrochemical Intermediate Requiring Robust Supply Chain Management

For agrochemical synthesis, where cost and supply reliability are paramount, the high synthetic yield (94%) of 1-(bromomethyl)-2-methylnaphthalene (Section 3, Evidence Item 1) contributes to favorable process economics. However, procurement teams must explicitly plan for cold-chain shipping and storage (2-8°C, protected from light) as detailed in Section 3, Evidence Item 4. The compound's utility as a key intermediate in the manufacture of certain fungicides and herbicides stems from the ability to introduce the 2-methylnaphthylmethyl group, which often enhances target binding and metabolic stability .

Material Science: Synthesis of Functionalized Naphthalene-Based Polymers and Dyes

The reactive benzylic bromide of 1-(bromomethyl)-2-methylnaphthalene can be exploited to graft naphthalene chromophores onto polymer backbones or to construct larger π-conjugated systems. In dye synthesis, the methyl group at the 2-position influences the absorption and emission properties of the resulting naphthalene derivatives [2]. The compound's precise substitution pattern and high purity (typically 95-97%) ensure reproducible performance in electronic and photonic applications where minor impurities can drastically alter material properties.

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